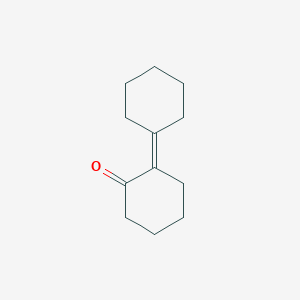
2-Cyclohexylidenecyclohexanone
Número de catálogo B092620
Peso molecular: 178.27 g/mol
Clave InChI: TYDSIOSLHQWFOU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Patent
US04170609
Procedure details


Using the equipment from Example 15, 1500 ml cyclohexanone was charged to the flask with 100 g aluminum oxycarbonate. The flask was heated to an initial boiling point of 142 degrees C. Water evolved quickly and the temperature rose to 200 degrees C. in three hours. The fluid was decanted and distilled yielding unreacted cyclohexanone along with cyclohexylidene cyclohexanone and the higher condensation product C18H26O believed to be dicyclohexylidene cyclohexanone.

[Compound]
Name
aluminum oxycarbonate
Quantity
100 g
Type
reactant
Reaction Step Two


Identifiers


|
REACTION_CXSMILES
|
[C:1]1(=[O:7])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1>O>[C:1]1(=[O:7])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[C:1]1(=[C:2]2[CH2:3][CH2:4][CH2:5][CH2:6][C:1]2=[O:7])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1500 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCCC1)=O
|
Step Two
[Compound]
|
Name
|
aluminum oxycarbonate
|
|
Quantity
|
100 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The flask was heated to an initial boiling point of 142 degrees C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
rose to 200 degrees C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The fluid was decanted
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
distilled
|
Outcomes


Product
Details
Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(CCCCC1)=O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(CCCCC1)=C1C(CCCC1)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
